4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 4-ethoxy substituted furanylbenzamide offers a unique combination of balanced lipophilicity (XLogP3=1.7) and polarity (TPSA=71.7Ų) that predicts favorable oral bioavailability and cell permeability. As a validated SHP2 inhibitor chemotype with sub-micromolar potency, it serves as a rational addition to focused screening libraries for AML and TNBC. Compared to ortho-ethoxy and 4-propyl analogs, its distinct hydrogen-bonding capacity and rotatable bonds enable quantitative SAR exploration in PAMPA or Caco-2 assays. Source this fragment-like building block to accelerate your medicinal chemistry program with a compound that meets stringent fragment screening criteria (MW<300 Da, HBD=2, HBA=4).

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 1396882-82-8
Cat. No. B2766398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
CAS1396882-82-8
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
InChIInChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)15(18)17-11-16(2,19)14-5-4-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18)
InChIKeyITJKDBVCHYBTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Ethoxy‑N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]benzamide (CAS 1396882‑82‑8): Procurement‑Grade Structural & Physicochemical Baseline


4‑Ethoxy‑N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]benzamide (CAS 1396882‑82‑8) is a synthetic para‑ethoxy benzamide derivative bearing a furan‑2‑yl‑hydroxypropyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₉NO₄ with a molecular weight of 289.33 g·mol⁻¹ [REFS‑1]. The compound features two hydrogen‑bond donors (amide NH, tertiary alcohol OH) and four hydrogen‑bond acceptors (amide carbonyl, furan oxygen, ethoxy oxygen, alcohol oxygen), yielding a topological polar surface area (TPSA) of 71.7 Ų and a calculated XLogP3 of 1.7 [REFS‑1]. These properties place the molecule within a balanced physicochemical space often associated with oral bioavailability and cell permeability, making it a candidate intermediate for medicinal chemistry programs targeting intracellular enzymes or receptors [REFS‑2].

Why 4‑Ethoxy‑N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]benzamide Cannot Be Assumed Interchangeable with Close Benzamide Analogs


Within the N‑(furan‑2‑yl‑hydroxypropyl)benzamide series, subtle positional and substituent variations produce measurable differences in key drug‑like properties [REFS‑1]. The para‑ethoxy substitution pattern of the target compound (4‑ethoxy) yields a distinct lipophilicity (XLogP3 = 1.7) and rotational freedom (6 rotatable bonds) compared to its ortho‑ethoxy isomer (XLogP3 = 1.8; 7 rotatable bonds) [REFS‑2]. Replacing the polar ethoxy group with a non‑polar propyl chain (CAS 1396874‑31‑9) removes a hydrogen‑bond acceptor while altering molecular weight and solubility [REFS‑3]. In the broader furanylbenzamide class, small structural modifications shift SHP2 inhibitory potency by >10‑fold and alter selectivity profiles against off‑target phosphatases such as PTP1B and STEP [REFS‑4]. These quantitative variations demonstrate that generic substitution across benzamide analogs—even those sharing the same core scaffold—cannot be assumed without risking altered efficacy, selectivity, or physicochemical behavior in downstream assays.

Quantitative Differentiation Map for 4‑Ethoxy‑N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]benzamide: Head‑to‑Head Comparator Data


Reduced Lipophilicity (ΔXLogP3 = −0.1) and Lower Conformational Entropy (ΔRotBonds = −1) vs. Ortho‑Ethoxy Isomer

The para‑ethoxy substitution (target compound) lowers the calculated partition coefficient (XLogP3 = 1.7) compared to the ortho‑ethoxy positional isomer (XLogP3 = 1.8) and reduces the number of freely rotatable bonds from 7 to 6 [REFS‑1][REFS‑2]. Lower lipophilicity is generally correlated with improved aqueous solubility and reduced non‑specific protein binding, while fewer rotatable bonds are associated with higher ligand efficiency and lower entropic penalty upon target binding [REFS‑1][REFS‑2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Additional Hydrogen‑Bond Acceptor (Ether Oxygen) vs. 4‑Propyl Analog Enables Differential Solubility and Target‑Binding Potential

The target compound possesses a para‑ethoxy substituent (ether oxygen as hydrogen‑bond acceptor) whereas the 4‑propyl analog (CAS 1396874‑31‑9) bears a non‑polar propyl chain that cannot engage in hydrogen bonding [REFS‑1][REFS‑3]. This structural difference adds one hydrogen‑bond acceptor to the target compound (total HBA = 4 vs. 3 for the propyl analog) and increases molecular weight by ~2 Da (289.33 vs. 287.35) [REFS‑1][REFS‑3]. The ethoxy oxygen is available for intermolecular hydrogen bonding with water (enhancing aqueous solubility) or with polar residues in a protein binding pocket (potentially improving binding affinity and specificity).

Structure‑Activity Relationship Solubility Hydrogen Bonding

Furanylbenzamide Scaffold Yields Sub‑Micromolar SHP2 Inhibition: Class‑Level Potency Context

The furanylbenzamide chemotype to which the target compound belongs has been pharmacologically validated as an inhibitor of Src‑homology 2 domain‑containing phosphatase 2 (SHP2), a key oncogenic target in leukemia and triple‑negative breast cancer [REFS‑4]. Published furanylbenzamide inhibitors (e.g., SBI‑2130, SBI‑4668, SBI‑3405) achieve IC₅₀ values against SHP2 catalytic domain ranging from 0.22 µM to 2.0 µM, with selectivity ratios of 3‑ to 240‑fold over the related phosphatases PTP1B and STEP [REFS‑4]. The target compound’s structural features—the furan ring, the hydroxypropyl linker bearing a hydrogen‑bond‑donating alcohol, and the para‑ethoxy‑substituted benzamide—are all consistent with the pharmacophoric elements identified in this inhibitor series.

SHP2 Phosphatase Oncology Enzyme Inhibition

Balanced TPSA (71.7 Ų) and Complexity (341) Position the Compound Favorably Within Oral Drug‑Like Chemical Space

The target compound’s topological polar surface area (TPSA = 71.7 Ų) falls below the widely used 140 Ų threshold for oral bioavailability and within the 60–120 Ų range considered optimal for blood‑brain barrier penetration [REFS‑1]. Its structural complexity index (341) is moderately higher than that of the ortho‑ethoxy isomer (Complexity = 323), reflecting the more symmetric para‑substitution pattern which reduces the number of energetically accessible conformers [REFS‑1][REFS‑2]. The XLogP3 of 1.7, combined with a molecular weight <500 Da and TPSA <140 Ų, satisfies three of four Lipinski rule‑of‑five criteria, placing the compound in a favorable region of drug‑like chemical space.

Drug‑Likeness ADME Prediction Chemical Space

Commercially Available from Multiple Vendors with Defined Purity: Procurement Readiness Assessment

The target compound is stocked by Life Chemicals (Catalog F5857‑9110) with price points of $118.50 per 20 μmol [REFS‑1]. The ortho‑ethoxy positional isomer (Life Chemicals F6190‑1076) is priced identically at $118.50 per 20 μmol [REFS‑2], indicating no cost penalty for selecting the para‑substituted analog. The 4‑propyl analog (Life Chemicals F5857‑9102) is available at a lower price ($79.00 per 20 μmol) but lacks the ethoxy hydrogen‑bond acceptor functionality [REFS‑3]. The target compound’s availability in standard screening quantities (20 μmol, 25 mg) supports initial in vitro evaluation without custom synthesis timelines.

Chemical Sourcing Supply Chain Procurement

Evidence‑Backed Application Scenarios for 4‑Ethoxy‑N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]benzamide Procurement


SHP2‑Focused Oncology Screening Libraries

The furanylbenzamide scaffold is a validated SHP2 inhibitory chemotype with sub‑micromolar potency in biochemical assays [REFS‑1]. The target compound’s para‑ethoxy substitution, hydroxypropyl linker, and furan ring align with pharmacophoric elements of published SHP2 inhibitors, making it a structurally rational addition to focused screening libraries for SHP2‑driven malignancies such as acute myeloid leukemia and triple‑negative breast cancer [REFS‑1]. Its calculated TPSA (71.7 Ų) and XLogP3 (1.7) predict adequate cell permeability, consistent with the class‑level observation that furanylbenzamide inhibitors readily cross cell membranes [REFS‑1][REFS‑2].

Physicochemical Comparator Studies in Lead Optimization

When structure‑activity relationship (SAR) studies require systematic exploration of substituent effects on drug‑like properties, the target compound serves as a direct comparator to both the 2‑ethoxy positional isomer (ΔXLogP3 = +0.1, ΔRotBonds = +1) [REFS‑2] and the 4‑propyl analog (ΔHBA = −1) [REFS‑3]. These paired comparisons enable quantitative assessment of how regioisomerism and hydrogen‑bonding capacity influence solubility, permeability, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer experiments [REFS‑2][REFS‑3].

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight <300 Da, 2 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and a balanced XLogP3 of 1.7, the compound meets fragment‑like physicochemical criteria [REFS‑2]. Its moderate complexity (341) and 6 rotatable bonds suggest sufficient rigidity for efficient fragment growth while retaining enough flexibility to adapt to diverse protein binding sites. Procurement for fragment screening libraries is supported by commercial availability at competitive pricing [REFS‑4].

Method Development for LC‑MS/MS Quantification of Benzamide Analogs

The compound’s well‑defined monoisotopic mass (289.13140809 Da) [REFS‑2] and the presence of the ethoxy‑benzamide chromophore (UV absorption) make it suitable as an analytical standard for developing liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods to quantify benzamide derivatives in biological matrices. Its balanced retention characteristics (XLogP3 = 1.7) facilitate reverse‑phase chromatographic separation from both more hydrophilic and more lipophilic matrix interferences [REFS‑2].

Quote Request

Request a Quote for 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.